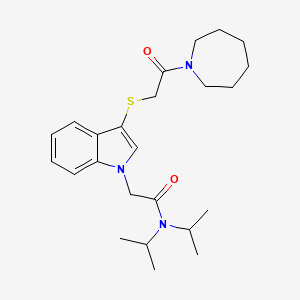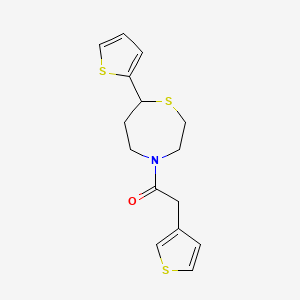
8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemically synthesized molecule belonging to the purine class. This category of compounds is known for its varied applications across different scientific domains, including chemistry, biology, and medicine. The compound's structural uniqueness lies in the combination of purine, benzyl, and phenylethyl groups, making it a subject of interest for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, starting from the basic purine skeleton. Benzylamine is introduced to the purine structure via nucleophilic substitution, followed by the addition of methyl and phenylethyl groups through well-established organic reactions. The specific reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.
Industrial Production Methods: For large-scale industrial production, automated synthesis techniques are employed. Batch reactors and continuous flow reactors are commonly used to ensure high yield and purity. Industrial synthesis prioritizes the optimization of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione undergoes various reactions, including oxidation, reduction, and substitution reactions. Each reaction type alters different functional groups within the molecule, leading to the formation of diverse products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Typical conditions involve nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) under basic or acidic conditions.
Major Products: The major products vary based on the type of reaction. Oxidation might yield ketones or carboxylic acids, reduction could produce alcohols or amines, and substitution often results in the formation of new functionalized purine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules. Its reactive sites allow for various modifications, making it a valuable tool in the development of new chemical entities.
Biology: 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential interactions with nucleic acids and proteins. These interactions could lead to the development of new biochemical assays or therapeutic agents.
Medicine: The compound shows promise in medicinal chemistry for the design of novel drugs targeting specific enzymes or receptors. Its unique structure allows it to fit into different binding sites, potentially leading to the discovery of new treatments for various diseases.
Industry: Beyond research laboratories, this compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance materials for industrial use.
Mécanisme D'action
The mechanism by which 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. Upon binding, it can alter the activity of these proteins, leading to changes in cellular processes. The compound’s purine structure enables it to mimic naturally occurring molecules like adenosine, potentially interfering with normal physiological pathways.
Comparaison Avec Des Composés Similaires
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine compound with similar stimulant effects but different pharmacokinetics.
Allopurinol: A purine analog used to treat gout by inhibiting the enzyme xanthine oxidase.
In essence, 8-(benzylamino)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione stands out for its multifaceted applications in research and industry, combining elements of advanced synthesis, diverse chemical reactivity, and significant biological potential.
Propriétés
IUPAC Name |
8-(benzylamino)-3-methyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-25-18-17(19(28)24-21(25)29)26(13-16(27)15-10-6-3-7-11-15)20(23-18)22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGWQJPDAGQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)
![2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)

![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)

